
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 MAP kinase. It has been found to have potential therapeutic applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway. p38 MAP kinase is activated by various stimuli such as cytokines, stress, and bacterial products, and plays a crucial role in the production of pro-inflammatory cytokines. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide binds to the ATP-binding site of p38 MAP kinase and inhibits its activity, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In animal models of rheumatoid arthritis, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to reduce joint inflammation and bone destruction. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been shown to reduce the severity of psoriasis in animal models.
実験室実験の利点と制限
One of the advantages of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its selectivity for p38 MAP kinase. This allows for targeted inhibition of the inflammatory response without affecting other cellular processes. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been found to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its relatively low yield in the synthesis process. This can make it challenging to obtain large quantities of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide for experiments.
将来の方向性
There are several future directions for the research and development of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. One potential direction is the investigation of its therapeutic potential in other inflammatory diseases such as multiple sclerosis and asthma. Another direction is the development of more efficient synthesis methods for N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide to increase its yield and availability. Additionally, the development of more potent and selective inhibitors of p38 MAP kinase could lead to the discovery of new and improved anti-inflammatory therapies.
Conclusion:
In conclusion, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a small molecule inhibitor of p38 MAP kinase with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of the inflammatory response makes it a promising candidate for the development of new anti-inflammatory therapies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dioxotetrahydrofuran in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. The yield of the synthesis process is around 50-60%.
科学的研究の応用
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. In animal models of rheumatoid arthritis, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to reduce joint inflammation and bone destruction. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been shown to have potential therapeutic applications in the treatment of psoriasis and inflammatory bowel disease.
特性
製品名 |
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C11H11NO5S |
分子量 |
269.28 g/mol |
IUPAC名 |
N-(2,5-dioxooxolan-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3 |
InChIキー |
VNMAMGMXPZCSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



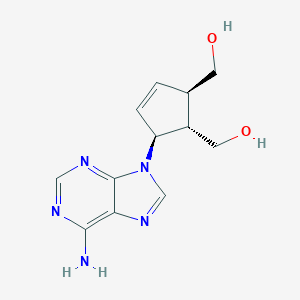
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
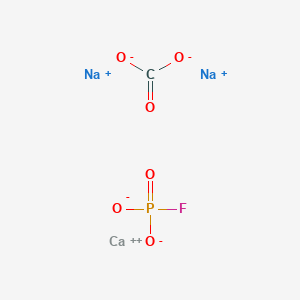
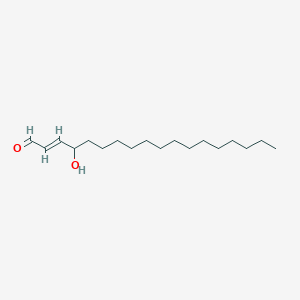
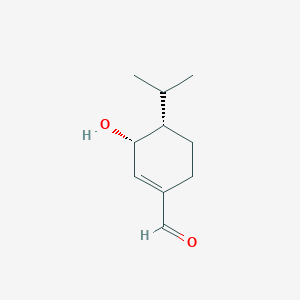
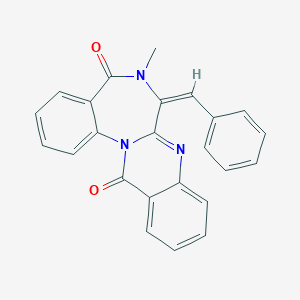

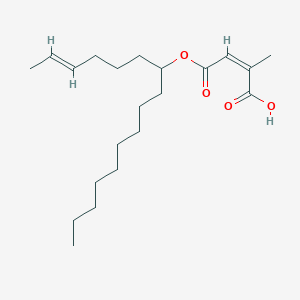
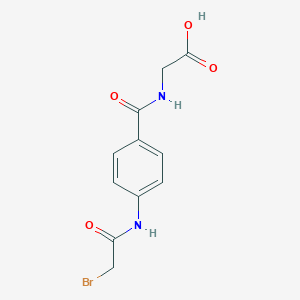
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
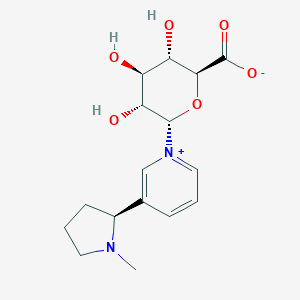
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
